molecular formula C31H35F3N6O7S2 B591212 GZD824 Dimesylate CAS No. 1421783-64-3

GZD824 Dimesylate

Cat. No. B591212
CAS RN: 1421783-64-3
M. Wt: 724.771
InChI Key: LEVIGHXVOVROGW-UHFFFAOYSA-N
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Description

GZD824 Dimesylate, also known as Olverembatinib or HQP1351 dimesylate, is a novel orally bioavailable Bcr-Abl inhibitor . It has shown potency against a wide range of Bcr-Abl mutants and the native enzyme . The IC50 values for Bcr-Abl (WT) and Bcr-Abl (T315I) are 0.34 nM and 0.68 nM, respectively .


Molecular Structure Analysis

The molecular formula of GZD824 Dimesylate is C31H35F3N6O7S2 . Its exact mass is 724.20 and its molecular weight is 724.770 .


Physical And Chemical Properties Analysis

GZD824 Dimesylate has a molecular weight of 724.77 . The elemental analysis shows that it contains C, 51.37; H, 4.87; F, 7.86; N, 11.60; O, 15.45; S, 8.85 .

Scientific Research Applications

Overcoming FGFR1 Mutant Resistance

GZD824 Dimesylate: has been shown to overcome resistance in cancer cells with FGFR1-V561F/M mutations. This compound effectively inhibits FGFR1/2/3 with low nanomolar IC50 values and has shown potential in treating patients with FGFR aberrant activation and mutant resistance .

Treatment of B-Cell Precursor Acute Lymphoblastic Leukemia

In the field of hematology, GZD824 Dimesylate suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells. It achieves this by inhibiting the SRC kinase and PI3K/AKT pathways, leading to decreased cell viability, cell-cycle arrest, and apoptosis in pre-B ALL cells .

Inhibition of Multiple Kinase Pathways

GZD824 Dimesylate acts as an inhibitor for FLT3, FGFR1, and PDGFRα, showcasing its versatility in targeting various kinase pathways. This broad spectrum of inhibition suggests potential applications in treating different forms of leukemia beyond BCR-ABL-driven chronic myeloid leukemia .

Safety and Hazards

GZD824 Dimesylate is toxic and can cause serious damage to eyes . It poses a risk of serious damage to health by prolonged exposure . There’s a possible risk of impaired fertility and harm to the unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It’s a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;2*1-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVIGHXVOVROGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F3N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1421783-64-3
Record name GZD-824 dimesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421783643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLVEREMBATINIB DIMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPJ9AW8AZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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